molecular formula C18H19N5O2 B6457180 3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2548985-96-0

3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B6457180
CAS No.: 2548985-96-0
M. Wt: 337.4 g/mol
InChI Key: ACKLYFGTLGFSJE-UHFFFAOYSA-N
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Description

3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, if this compound is designed to interact with a specific protein, it might do so by binding to the protein’s active site and influencing its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and reactivity. Proper safety assessments would need to be conducted to determine its toxicity, potential for causing irritation or allergic reactions, and other hazards .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential uses in medicine or other fields, and ways to optimize its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Pyrimidine Group: The pyrimidine group is introduced via a nucleophilic substitution reaction using pyrimidine derivatives.

    Formation of the Imidazolidine-2,4-dione Core: The imidazolidine-2,4-dione core is formed through a cyclization reaction involving urea or thiourea derivatives.

    Final Coupling: The phenyl group is attached through a coupling reaction, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic and heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its combination of aromatic and heterocyclic rings, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse interactions with molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-phenyl-1-(1-pyrimidin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-17-12-22(18(25)23(17)15-4-2-1-3-5-15)14-7-10-21(11-8-14)16-6-9-19-13-20-16/h1-6,9,13-14H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKLYFGTLGFSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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